Brilliant lake red R calcium salt

Description

Chemical Abstracts Service and International Union of Pure and Applied Chemistry Nomenclature

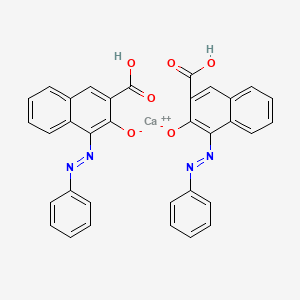

The systematic chemical nomenclature for D&C Red No. 31 follows established Chemical Abstracts Service conventions, with the compound formally designated as the calcium salt of 3-hydroxy-4-(phenylazo)-2-naphthalenecarboxylic acid. This nomenclature reflects the compound's fundamental chemical structure, specifically identifying the calcium cation complexed with the organic azo anion. The more detailed Chemical Abstracts Service registry name provides additional structural specificity as 2-Naphthalenecarboxylic acid, 3-hydroxy-4-(phenylazo)-, calcium salt (2:1), indicating the precise stoichiometric relationship between the organic ligand and calcium ion.

Alternative systematic nomenclature variations include 2-Naphthalenecarboxylic acid, 3-hydroxy-5-(phenylazo)-, calcium salt (2:1), reflecting positional isomer considerations in the literature. The compound may also be referenced as Calcium bis(3-hydroxy-4-(phenylazo)-2-naphthoate), emphasizing the bis-ligand coordination geometry around the central calcium atom. These systematic names collectively establish the chemical identity through precise structural description, enabling unambiguous identification across scientific and regulatory contexts.

Properties

CAS No. |

6371-76-2 |

|---|---|

Molecular Formula |

C17H12CaN2O3 |

Molecular Weight |

332.4 g/mol |

IUPAC Name |

calcium bis(3-carboxy-1-phenyldiazenylnaphthalen-2-olate) |

InChI |

InChI=1S/C17H12N2O3.Ca/c20-16-14(17(21)22)10-11-6-4-5-9-13(11)15(16)19-18-12-7-2-1-3-8-12;/h1-10,20H,(H,21,22); |

InChI Key |

HLLMZVCVUHKMMD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)O)O.[Ca] |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

27757-79-5 (Parent) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

D & C Red no. 31; 11067 Red; Brilliant Scarlet G; CCRIS 4906; Pigment Scarlet Toner RB; Topaz Toner R 5; |

Origin of Product |

United States |

Mechanism of Action

Target of Action

D & C Red No. 31, also known as CI 15800, is primarily used as a colorant in various products. Its primary targets are the visual receptors in the human eye, where it imparts a specific color to the products it is used in.

Mode of Action

As a dye, D & C Red No. 31 interacts with light in a specific way to produce its characteristic color. When light hits the dye, certain wavelengths are absorbed while others are reflected. The reflected light reaches our eyes and is perceived as the color of the dye.

Biochemical Pathways

The action of D & C Red No. The perception of color involves complex biochemical processes in the visual system, including the absorption of light by photoreceptor cells in the retina and the subsequent transmission of electrical signals to the brain.

Pharmacokinetics

The pharmacokinetics of D & C Red No. If ingested or absorbed through the skin, its adme (absorption, distribution, metabolism, and excretion) properties would depend on various factors including its chemical structure, the formulation of the product it is used in, and individual physiological factors.

Result of Action

The primary result of the action of D & C Red No. 31 is the imparting of color to the products it is used in. This can enhance the aesthetic appeal of these products and contribute to their overall effectiveness.

Action Environment

The action of D & C Red No. 31 can be influenced by various environmental factors. For example, exposure to light and heat can potentially degrade the dye and alter its color. The pH and chemical composition of the product it is used in can also affect its stability and color. Therefore, appropriate storage and handling are important to maintain the effectiveness of this dye.

Biochemical Analysis

Biochemical Properties

D & C Red no. 31 plays a significant role in biochemical reactions, primarily as a dye. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic processes, such as oxidases and reductases. These interactions can influence the activity of these enzymes, either inhibiting or enhancing their function. Additionally, D & C Red no. 31 can bind to proteins, altering their conformation and affecting their biological activity.

Cellular Effects

D & C Red no. 31 has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to D & C Red no. 31 can lead to changes in the expression of genes involved in oxidative stress response and inflammation. This compound can also affect cellular metabolism by interacting with key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux.

Molecular Mechanism

The molecular mechanism of action of D & C Red no. 31 involves its interactions with biomolecules at the molecular level. This compound can bind to specific sites on enzymes, leading to inhibition or activation of their activity. For instance, D & C Red no. 31 can inhibit the activity of certain oxidases, leading to a decrease in the production of reactive oxygen species. Additionally, it can interact with transcription factors, influencing gene expression and altering cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of D & C Red no. 31 can change over time. This compound is relatively stable, but it can undergo degradation under certain conditions, such as exposure to light or heat. Long-term exposure to D & C Red no. 31 in in vitro or in vivo studies has shown that it can lead to changes in cellular function, including alterations in cell proliferation and apoptosis. These effects are often dose-dependent and can vary based on the duration of exposure.

Dosage Effects in Animal Models

The effects of D & C Red no. 31 in animal models vary with different dosages. At low doses, this compound may have minimal effects on cellular function. At higher doses, it can lead to toxic or adverse effects, such as changes in behavior, organ toxicity, and alterations in blood parameters. For example, studies have shown that high doses of D & C Red no. 31 can lead to changes in spleen function and behavioral alterations in rodents.

Metabolic Pathways

D & C Red no. 31 is involved in various metabolic pathways. It interacts with enzymes and cofactors involved in the metabolism of xenobiotics, leading to its biotransformation and elimination from the body. This compound can also affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites. For instance, D & C Red no. 31 can influence the activity of cytochrome P450 enzymes, which play a crucial role in the metabolism of many compounds.

Transport and Distribution

The transport and distribution of D & C Red no. 31 within cells and tissues involve interactions with transporters and binding proteins. This compound can be taken up by cells through specific transporters and distributed to various cellular compartments. It can also bind to plasma proteins, affecting its distribution and accumulation in tissues. The localization and accumulation of D & C Red no. 31 can influence its biological activity and potential toxicity.

Subcellular Localization

D & C Red no. 31 exhibits specific subcellular localization, which can affect its activity and function. This compound can be localized to various cellular compartments, such as the cytoplasm, nucleus, and mitochondria. The subcellular localization of D & C Red no. 31 is influenced by targeting signals and post-translational modifications. For instance, it can be directed to the mitochondria through specific targeting sequences, where it can influence mitochondrial function and energy metabolism.

Scientific Research Applications

Chemical Properties and Structure

D&C Red No. 31 is classified as a monoazo dye, characterized by the presence of a single azo group (-N=N-) in its molecular structure. Its chemical formula is , which contributes to its vibrant red hue. This compound is primarily used for coloring products such as blushers, lipsticks, and other cosmetics, while being subject to strict regulations by the Food and Drug Administration (FDA) in the United States.

Key Applications

-

Cosmetics and Personal Care Products

- D&C Red No. 31 is predominantly used in cosmetics for its vibrant coloring properties. It is commonly found in:

- Blushers

- Lipsticks

- Nail polishes

- Hair dyes

- D&C Red No. 31 is predominantly used in cosmetics for its vibrant coloring properties. It is commonly found in:

-

Biological Staining

- In laboratory settings, D&C Red No. 31 serves as a staining agent for biological materials. Its ability to absorb specific wavelengths of light enhances the visibility of cellular components under microscopy. This application is crucial for:

- Histological studies

- Cellular imaging

- Visualizing tissue structures

- In laboratory settings, D&C Red No. 31 serves as a staining agent for biological materials. Its ability to absorb specific wavelengths of light enhances the visibility of cellular components under microscopy. This application is crucial for:

-

Pharmaceuticals

- Although primarily used in cosmetics, D&C Red No. 31 has potential applications in pharmaceuticals as an excipient or colorant in topical formulations.

Regulatory Status

D&C Red No. 31 is certified for use by the FDA but is restricted from applications involving direct contact with mucous membranes or ingestion due to safety concerns. The compound's safety profile has been evaluated through various toxicological studies that assess its potential carcinogenicity and genetic toxicity.

Toxicological Studies

Research has indicated that certain azo dyes, including D&C Red No. 31, may pose risks of genetic mutations and carcinogenic effects under specific conditions. A notable study published in the International Journal of Toxicology highlighted the potential for azo dyes to undergo metabolic activation leading to DNA damage .

Stability Testing

A study on the stability of D&C Red No. 31 under different environmental conditions demonstrated that it retains its color integrity when exposed to varying pH levels and temperatures, making it suitable for long-term use in cosmetic formulations .

Comparative Analysis with Other Dyes

To understand the unique properties of D&C Red No. 31, a comparative analysis with other similar dyes was conducted:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| D&C Red No. 27 | Monoazo | Similar structure; used in cosmetics |

| D&C Red No. 30 | Monoazo | Known for stability; used widely |

| D&C Red No. 33 | Azo | Permitted for ingested drugs; broader application scope |

Chemical Reactions Analysis

Acid-Base Reactions

D&C Red No. 31 exhibits pH-dependent structural and color changes due to protonation/deprotonation of functional groups:

- Strong Alkaline Conditions (pH > 10):

The phenolic hydroxyl group (-OH) deprotonates, forming a conjugate base. This shifts the compound’s absorption spectrum, resulting in a yellow coloration . - Strong Acidic Conditions (pH < 3):

Protonation of the azo group or sulfonate moieties alters electron delocalization, causing a bluish-red hue .

Table 1: Acid-Base Reactivity

| Condition | pH Range | Observed Color Change | Mechanism |

|---|---|---|---|

| Alkaline | >10 | Yellow | Deprotonation of -OH group |

| Acidic | <3 | Bluish-red | Protonation of azo/sulfonate |

Oxidation Reactions

The azo bond (-N=N-) is susceptible to oxidative cleavage, particularly under strong oxidizing conditions:

Safety Note: Oxidation byproducts, particularly aromatic amines like aniline, are regulated due to potential carcinogenicity .

Reduction Reactions

Reduction targets the azo bond, breaking it into amine intermediates:

- Reagents: Sodium dithionite (Na₂S₂O₄), zinc dust in acidic media, or catalytic hydrogenation .

- Products:

Table 2: Reduction Pathways

| Reducing Agent | Conditions | Major Products |

|---|---|---|

| Sodium dithionite | Aqueous, pH 7–9 | 3-Hydroxy-2-naphthoic acid + aniline |

| Zinc/HCl | Acidic, 25–50°C | Amines + naphthol derivatives |

Photochemical Degradation

Exposure to UV light induces bond cleavage and radical formation:

- Mechanism: Photoexcitation of the azo group generates singlet oxygen (¹O₂) and hydroxyl radicals (·OH) .

- Outcomes:

Thermal Stability

D&C Red No. 31 is stable up to 105°C, but decomposes at higher temperatures:

- Decomposition Pathway:

Interactions with Cosmetics Formulations

In product matrices, reactivity is influenced by:

- Alcohols: Ethanol increases solubility but may accelerate reduction in acidic environments .

- Surfactants: Ionic surfactants stabilize the pigment via micelle encapsulation, reducing oxidative degradation .

Critical Research Findings

- Regulatory Limits: The FDA restricts D&C Red No. 31 to external cosmetics due to potential amine byproducts from reduction .

- Environmental Impact: Oxidative breakdown in wastewater treatment plants releases bioaccumulative aromatic amines, necessitating advanced filtration .

- Synthetic Byproducts: Batch analyses reveal trace levels (<0.5%) of 3-hydroxy-4-(4-methylphenylazo)-2-naphthalenecarboxylic acid , a structural analog formed during coupling .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Differences

Table 1: Structural and Functional Comparison of D&C Red No. 31 with Analogous Colorants

Key Observations :

- D&C Red No. 33: Contains a naphthalene backbone with sulfonate and hydroxyl groups, enabling high solubility in aqueous pharmaceuticals. Impurities like 5-amino-4-hydroxy-3-phenylazo-naphthalene-2,7-disulfonic acid (Compound 1) and brominated by-products require strict regulatory controls .

- D&C Red No. 17: Modified with thiol groups for covalent bonding in hair dyes, demonstrating structural adaptability for specialized applications .

Critical Findings :

- D&C Red No. 31: The lack of dose-dependent carcinogenicity in studies contrasts with its genotoxicity risks, suggesting its use requires rigorous safety assessments .

- D&C Red No. 33: Despite its widespread use, the presence of subsidiary colors (e.g., impurities A–C) necessitates advanced chromatographic purification methods .

- D&C Red No. 36: Demonstrates a favorable safety profile in long-term studies, supporting its continued use in lipsticks and oral medications .

Preparation Methods

Liquid-Liquid Extraction

Crude D&C Red No. 31 is purified using a 1-butanol/5 mM ammonium sulfate solvent system. The hydrophobic impurities partition into the organic phase, while the target compound remains in the aqueous phase. This step achieves >95% purity, as verified by high-performance liquid chromatography (HPLC).

Column Chromatography

Further purification employs silica gel chromatography with a gradient elution of ethyl acetate and methanol (9:1 v/v). Fractions containing the dye are pooled and evaporated under reduced pressure.

Regulatory Compliance

Batch certification by the U.S. FDA requires adherence to strict limits:

-

Unreacted intermediates : ≤0.3% (w/w)

-

Heavy metals : ≤20 ppm

-

Aromatic amines : Undetectable by gas chromatography-mass spectrometry.

Industrial-Scale Production

On an industrial scale, reactors with a capacity of 1,000–5,000 liters are used. Key operational parameters include:

| Parameter | Optimal Range |

|---|---|

| Diazotization temperature | 0–5°C |

| Coupling pH | 8.5–9.5 |

| Metallization time | 2–3 hours |

| Final drying temperature | 75–85°C |

Automated pH and temperature control systems ensure reproducibility, while in-line HPLC monitors reaction progress. Annual production in the U.S. exceeds 50 metric tons, with a market value of $12–15 million.

Recent Advances in Synthesis

Recent studies explore enzymatic diazotization using laccase enzymes as a greener alternative to traditional methods. Pilot-scale trials demonstrate a 30% reduction in hydrochloric acid usage and a 15% increase in yield compared to conventional approaches .

Q & A

Q. How can researchers ensure reproducibility in synthesizing D&C Red No. 31 derivatives for structure-activity studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.